An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-1,5-naphthyridin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-1,5-naphthyridin-4-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This technical guide focuses on a specific derivative, 6-Methyl-1,5-naphthyridin-4-ol, providing a comprehensive framework for the determination of its core physicochemical properties. Due to a lack of extensive published data for this particular analog, this document emphasizes robust, validated experimental protocols to empower researchers in their own investigations. We will delve into the synthesis, and then provide detailed methodologies for elucidating key parameters such as solubility, pKa, and lipophilicity, alongside spectroscopic characterization. This guide is designed to be a practical resource, blending theoretical grounding with actionable experimental workflows.
Introduction: The Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a privileged heterocyclic motif in drug discovery. Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for hydrogen bonding and other non-covalent interactions with biological targets.[2] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer and antimicrobial agents.[1] The 4-ol (or 4-oxo) substitution pattern is of particular interest, and the Gould-Jacobs reaction provides a classical and effective route for the synthesis of this key intermediate.[1][2][3] The introduction of a methyl group at the 6-position, as in 6-Methyl-1,5-naphthyridin-4-ol, can significantly influence the molecule's electronic properties, metabolism, and target engagement. A thorough understanding of its physicochemical properties is therefore a critical first step in any drug development campaign.
Core Compound Information
| Property | Value |
| Chemical Name | 6-Methyl-1,5-naphthyridin-4-ol |
| Molecular Formula | C₉H₈N₂O |
| CAS Number | 23443-24-5 |
| Molecular Weight | 160.17 g/mol |
| Chemical Structure | ![]() |
The lack of published data necessitates a focus on the robust experimental determination of its key physicochemical parameters. The following sections provide detailed, field-proven protocols for this purpose.
Synthesis via the Gould-Jacobs Reaction
A primary route to 4-hydroxy-1,5-naphthyridines is the Gould-Jacobs reaction.[1][2][3] This method involves the condensation of a 3-aminopyridine derivative with a malonic ester, followed by thermal cyclization.[1]
Conceptual Workflow for the Synthesis of 6-Methyl-1,5-naphthyridin-4-ol
Caption: A conceptual workflow for the synthesis of 6-Methyl-1,5-naphthyridin-4-ol via the Gould-Jacobs reaction.
Experimental Determination of Physicochemical Properties
The following protocols are designed to provide a robust framework for the experimental determination of the key physicochemical properties of 6-Methyl-1,5-naphthyridin-4-ol.
Aqueous Solubility
Given that many nitrogen-containing heterocyclic compounds exhibit poor aqueous solubility, a reliable method for its determination is crucial. The shake-flask method is considered the gold standard.[4][5]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of 6-Methyl-1,5-naphthyridin-4-ol to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.5, 7.4).[6]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[4]
-
Phase Separation: Separate the saturated solution from the excess solid by centrifugation and/or filtration. Care must be taken to avoid contamination of the supernatant with undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility at each pH is determined from the measured concentration.
Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.
Ionization Constant (pKa)
The pKa value is critical for understanding a compound's behavior in different pH environments. For sparingly soluble compounds, potentiometric or spectrophotometric methods in co-solvents, followed by extrapolation to aqueous conditions, are often employed.[7][8][9]
Protocol: Potentiometric Titration in a Co-solvent
-
Solution Preparation: Prepare a solution of 6-Methyl-1,5-naphthyridin-4-ol in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water). The co-solvent is necessary to achieve a sufficient initial concentration.[8]
-
Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH), while monitoring the pH with a calibrated electrode.
-
Data Acquisition: Record the pH as a function of the volume of titrant added.
-
pKa Calculation: Determine the apparent pKa (psKa) from the titration curve. Repeat the experiment in several co-solvent/water mixtures of varying compositions.
-
Extrapolation: Plot the psKa values against the mole fraction of the co-solvent and extrapolate to zero co-solvent concentration to obtain the aqueous pKa. The Yasuda-Shedlovsky extrapolation is a commonly used method for this purpose.[8]
Lipophilicity (LogP/LogD)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.[10][11][12][13]
Protocol: Shake-Flask Method for LogD Determination
-
Phase Preparation: Pre-saturate n-octanol with an aqueous buffer of a specific pH (e.g., 7.4) and vice versa. This ensures that the two phases are in equilibrium before the experiment begins.[10][12]
-
Partitioning: Add a known amount of 6-Methyl-1,5-naphthyridin-4-ol to a mixture of the pre-saturated n-octanol and buffered aqueous phase.
-
Equilibration: Shake the mixture vigorously to allow for the partitioning of the compound between the two phases, and then allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the distribution coefficient (LogD) at the given pH using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and for providing insights into the electronic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 6-Methyl-1,5-naphthyridin-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆, as many heterocyclic compounds are soluble in it). Add a small amount of tetramethylsilane (TMS) as an internal standard.[14][15]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[14]
-
Data Analysis: Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) relative to TMS. Analyze the coupling patterns in the ¹H spectrum to confirm the connectivity of the protons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.[14]
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with liquid chromatography. Utilize a soft ionization technique such as electrospray ionization (ESI) to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.[16][17][18]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The absorption bands are characteristic of the π→π* and n→π* transitions within the aromatic heterocyclic system.[19][20]
Conclusion
While specific experimental data for 6-Methyl-1,5-naphthyridin-4-ol is currently limited, this guide provides a comprehensive and authoritative framework for its synthesis and detailed physicochemical characterization. The protocols outlined herein are based on well-established, validated methodologies that are standard practice in the fields of medicinal chemistry and drug development. By following these experimental workflows, researchers can generate the critical data needed to advance our understanding of this promising compound and to inform the design of future 1,5-naphthyridine-based therapeutics.
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ResearchGate. (n.d.). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach | Request PDF. Retrieved from [Link]
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